An In-Depth Technical Guide to 7-chloro-1,8-naphthyridin-2-amine: Synthesis, Characterization, and Biological Potential
An In-Depth Technical Guide to 7-chloro-1,8-naphthyridin-2-amine: Synthesis, Characterization, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of 7-chloro-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for 4-chloro-2,7-naphthyridin-1-amine, this guide focuses on the well-characterized and structurally related isomer, 7-chloro-1,8-naphthyridin-2-amine. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the chemical structure, physicochemical properties, synthesis methodologies with mechanistic insights, analytical characterization, and the known biological context of 7-chloro-1,8-naphthyridin-2-amine, serving as a vital resource for researchers, scientists, and professionals in drug development.
Introduction to the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its rigid planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. The broad spectrum of pharmacological activities associated with 1,8-naphthyridine derivatives, including their use as antibacterial, antiviral, anticancer, and anti-inflammatory agents, has spurred extensive research into the synthesis and biological evaluation of novel analogues.[1][3][4] 7-chloro-1,8-naphthyridin-2-amine, featuring both a chloro and an amino substituent, represents a key intermediate for the development of more complex and potentially more potent therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical identity and fundamental properties of 7-chloro-1,8-naphthyridin-2-amine are foundational to its application in research and development.
Chemical Structure and Identifiers
The structure of 7-chloro-1,8-naphthyridin-2-amine is characterized by a 1,8-naphthyridine core with a chlorine atom at position 7 and an amino group at position 2.
Chemical Structure:
Figure 1: Chemical structure of 7-chloro-1,8-naphthyridin-2-amine.
SMILES: C1=CC(=NC2=C1C=CC(=N2)Cl)N[5]
InChI: InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)[5]
Physicochemical Properties
While experimental data for the physicochemical properties of 7-chloro-1,8-naphthyridin-2-amine are not extensively reported, predicted values provide valuable insights for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [5] |
| Molecular Weight | 179.61 g/mol | [5] |
| XlogP (predicted) | 2.1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Melting Point | 170 °C | [6] |
Synthesis of 7-chloro-1,8-naphthyridin-2-amine
The synthesis of 7-chloro-1,8-naphthyridin-2-amine can be achieved through a multi-step process, typically involving the construction of the 1,8-naphthyridine core followed by functional group interconversion. A common and effective method is the Friedländer annulation to form the naphthyridine ring system.[7][8][9]
Synthetic Pathway Overview
The synthesis starts with the formation of a 2-amino-7-hydroxy-1,8-naphthyridine precursor, which is then chlorinated to yield the final product.
Figure 2: Synthetic overview for 7-chloro-1,8-naphthyridin-2-amine.
Experimental Protocol
Step 1: Synthesis of 2-Amino-7-hydroxy-1,8-naphthyridine
This step involves the acid-catalyzed condensation of 2,6-diaminopyridine with malic acid, a variation of the Skraup synthesis, to form the hydroxylated naphthyridine core.
-
Reagents and Equipment:
-
2,6-Diaminopyridine
-
Malic acid
-
Concentrated Sulfuric Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.
-
Slowly add 2,6-diaminopyridine to the cooled sulfuric acid with stirring.
-
Gradually add malic acid to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-7-hydroxy-1,8-naphthyridine.
-
Step 2: Chlorination of 2-Amino-7-hydroxy-1,8-naphthyridine
The hydroxyl group at the 7-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]
-
Reagents and Equipment:
-
2-Amino-7-hydroxy-1,8-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
-
Procedure:
-
Combine 2-amino-7-hydroxy-1,8-naphthyridine with an excess of phosphorus oxychloride in a round-bottom flask.
-
Heat the mixture under reflux for 4 hours.[9]
-
After the reaction is complete, carefully distill off the excess POCl₃ under reduced pressure.
-
Pour the cooled reaction mixture onto ice-cold water.
-
Neutralize the mixture with sodium carbonate, which will cause a yellow solid to precipitate.[9]
-
Collect the solid by filtration and recrystallize from a suitable solvent system like methanol-ether to obtain pure 7-chloro-1,8-naphthyridin-2-amine.[9]
-
Mechanistic Insights
The formation of the 1,8-naphthyridine core in Step 1 proceeds through a complex series of reactions involving dehydration of malic acid to maleic acid, Michael addition of the aminopyridine, cyclization, and subsequent aromatization. The chlorination in Step 2 is a nucleophilic substitution reaction where the hydroxyl group is protonated by the acidic conditions generated from POCl₃, making it a good leaving group (water). The chloride ion then attacks the carbon atom, displacing the water molecule.
Analytical Characterization
The identity and purity of 7-chloro-1,8-naphthyridin-2-amine are confirmed using various analytical techniques.
Spectroscopic Analysis
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthyridine ring. The reported ¹H-NMR (200 MHz) chemical shifts (δ) are: 7.86 (d, 1H, J = 4.0 Hz), 7.82 (d, 1H, J = 4.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 6.75 (d, 1H, J = 8.0 Hz), and 5.33 (bs, 2H for the amino group).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the amino group (around 3311 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic ring system (around 1695, 1607, 1489, and 1437 cm⁻¹).[6]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 7-chloro-1,8-naphthyridin-2-amine, the expected molecular ion peak [M]⁺ would be at m/z 179, with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 7-chloro-1,8-naphthyridin-2-amine. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[7][10]
Figure 3: General workflow for HPLC analysis.
Biological Activity and Therapeutic Potential
While specific biological activity data for 7-chloro-1,8-naphthyridin-2-amine is limited in the public domain, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.
-
Antimicrobial Activity: The 1,8-naphthyridine core is central to the quinolone class of antibiotics, such as nalidixic acid. These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11] Derivatives of 1,8-naphthyridine have shown activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[12]
-
Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][13] Their mechanisms of action can vary, including the inhibition of kinases involved in cell proliferation and survival, and the induction of apoptosis.
-
Anti-inflammatory Activity: Certain 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.[4][13]
The presence of the 2-amino and 7-chloro groups on the 1,8-naphthyridine scaffold of the title compound provides reactive handles for further chemical modifications, enabling the generation of a library of novel derivatives for screening against various biological targets.
Conclusion
7-chloro-1,8-naphthyridin-2-amine is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a reliable synthetic protocol with mechanistic considerations, and methods for its analytical characterization. The established biological activities of the 1,8-naphthyridine scaffold underscore the importance of this compound as a platform for further research in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a practical resource for scientists and researchers working in these fields.
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